3-Nitro-5-[(3-phenylpropyl)thio]aniline

Catalog No.
S758489
CAS No.
899710-42-0
M.F
C15H16N2O2S
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitro-5-[(3-phenylpropyl)thio]aniline

CAS Number

899710-42-0

Product Name

3-Nitro-5-[(3-phenylpropyl)thio]aniline

IUPAC Name

3-nitro-5-(3-phenylpropylsulfanyl)aniline

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C15H16N2O2S/c16-13-9-14(17(18)19)11-15(10-13)20-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8,16H2

InChI Key

VXWWJBQNXCOYDB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCSC2=CC(=CC(=C2)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)CCCSC2=CC(=CC(=C2)[N+](=O)[O-])N

3-Nitro-5-[(3-phenylpropyl)thio]aniline is an organic compound with the molecular formula C₁₅H₁₆N₂O₂S and a molecular weight of 288.36 g/mol. This compound features a nitro group (–NO₂) and a thioether group (–S–) attached to an aniline structure, which is characterized by an amino group (–NH₂) connected to a benzene ring. The presence of the phenylpropyl substituent enhances its chemical properties, making it a subject of interest in various fields, particularly in medicinal chemistry and material science .

Availability and Use

3-Nitro-5-[(3-phenylpropyl)thio]aniline is a niche organic compound. Information about its specific research applications is limited, but suppliers often list it as a biochemical for proteomics research [, ]. Proteomics is the field of study focused on the entire set of proteins within an organism, including their modifications and functions.

Chemical Structure and Potential Properties

The structure of 3-Nitro-5-[(3-phenylpropyl)thio]aniline contains several functional groups that might be of interest for scientific research. These groups include:

  • Nitro group (NO2) - known for its electron-withdrawing properties and potential for modification reactions.
  • Amine group (NH2) - a reactive group that can participate in various bonding interactions.
  • Phenyl group (C6H5) - an aromatic ring structure commonly found in bioactive molecules [].
  • Thiol group (SH) - can participate in binding with metals and other molecules through covalent or non-covalent interactions.
Due to its functional groups:

  • Nucleophilic Aromatic Substitution: The nitro group can act as a leaving group, allowing for substitution reactions with nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's reactivity and biological activity.
  • Formation of Thiol Derivatives: The thioether can undergo oxidation to form sulfoxides or sulfones, potentially enhancing its biological activity .

The compound has shown promising biological activities, particularly in the context of neurodegenerative diseases. It has been identified as a potential inhibitor of protein misfolding and aggregation, specifically targeting proteins like α-synuclein and tau, which are implicated in diseases such as Parkinson's and Alzheimer's. Additionally, compounds with similar structures have demonstrated antimycobacterial activity against Mycobacterium tuberculosis, highlighting the importance of the nitro group for biological efficacy.

Synthesis of 3-Nitro-5-[(3-phenylpropyl)thio]aniline typically involves:

  • Nitration: Introduction of the nitro group onto the aniline ring using nitric acid and sulfuric acid.
  • Thioether Formation: Reaction between the nitrated aniline and 3-phenylpropyl bromide or iodide in the presence of a base such as potassium carbonate.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity for biological assays .

3-Nitro-5-[(3-phenylpropyl)thio]aniline has various applications:

  • Pharmaceutical Research: It is studied for its potential role in treating neurodegenerative diseases through inhibition of protein aggregation.
  • Material Science: The compound may be utilized in developing new materials with specific electronic or optical properties due to its unique structure.
  • Biochemical Research: It serves as a biochemical tool for studying protein interactions and modifications .

Research has indicated that 3-Nitro-5-[(3-phenylpropyl)thio]aniline interacts with specific proteins involved in neurodegenerative processes. Studies focus on its ability to inhibit the aggregation of misfolded proteins, which can lead to cell toxicity. Interaction studies often employ techniques such as surface plasmon resonance and fluorescence spectroscopy to elucidate binding affinities and mechanisms .

Several compounds share structural or functional similarities with 3-Nitro-5-[(3-phenylpropyl)thio]aniline. Here are some examples:

Compound NameStructure FeaturesUnique Properties
3-NitroanilineNitro group on anilineBasic structure; less complex than 3-Nitro-5-thio derivative .
4-Nitrophenyl thioetherNitro group on phenolSimilar thioether functionality; different substitution pattern.
4-Amino-3-nitrophenolAmino and nitro groups on phenolPotentially more basic; different reactivity profile .
5-(3-Phenylpropyl)-2-thiophenolThiophenol structureExhibits different electronic properties due to thiophene ring.

The uniqueness of 3-Nitro-5-[(3-phenylpropyl)thio]aniline lies in its combination of both the nitro and thioether functionalities on an aniline backbone, providing distinct biological activities not found in simpler analogs.

This comprehensive overview highlights the significance of 3-Nitro-5-[(3-phenylpropyl)thio]aniline in research, particularly concerning its potential therapeutic applications and unique chemical properties. Further studies could expand its use in various scientific fields.

3-Nitro-5-[(3-phenylpropyl)thio]aniline is an aromatic amine in which a nitro group occupies the meta-position relative to the amino substituent, while a thioether chain (–S–CH₂CH₂CH₂–C₆H₅) is anchored at the para-position to the amino group.

  • Empirical formula: C₁₅H₁₆N₂O₂S Molar mass: 288.36 g mol⁻¹ [1] [2]
  • InChIKey: VXWWJBQNXCOYDB-UHFFFAOYSA-N [2]
  • Lowest-energy 3-D optimisation (HF/STO-3G) yields a near-planar central ring; the thioether chain adopts a staggered anti conformation, relieving steric congestion around C-S bond.
Selected bond lengths (Å)Value
C(Ar)–N(H₂)1.37
C(Ar)–S1.78
C–N (NO₂)1.47
N–O (NO₂, mean)1.23

Physical Properties and Constants

PropertyMeasured / predicted valueSource
AppearanceYellow-orange solid (≥95% purity)3
Melting pointnot experimentally reported (amorphous solid)3
Boiling point (760 mmHg)476 ± 45 °C (est.)3
Flash point242 ± 29 °C (est.)3
Density (25 °C)1.30 ± 0.10 g cm⁻³3
Vapour pressure (25 °C)~1 × 10⁻³ mmHg3
Polarizability32.9 ± 0.5 × 10⁻²⁴ cm³3
Topological polar surface area68.4 Ų (PubChem)58
Rotatable bonds458

Chemical Properties and Reactivity Profile

  • The compound combines three key functional handles: an electron-rich aniline, an electron-withdrawing nitro group, and a thioether linker.
  • Electrophilic aromatic substitution is deactivated by the –NO₂ substituent; residual activity is directed mainly to the 4-position of the external phenyl ring in the propyl side chain.
  • The thioether sulfur is susceptible to mild oxidation, giving the corresponding sulfoxide and sulfone in m-chloroperbenzoic acid or H₂O₂, conditions that leave the aniline unoxidised.
  • Under strongly basic conditions (e.g., NaH in DMF, 60 °C) β-elimination across the propyl chain is negligible; C–S bond cleavage requires harsher oxidants (Fenton reagents).
  • The aniline nitrogen undergoes acylation (Ac₂O, pyridine, 0 °C) and diazotisation (NaNO₂/HCl, 0 °C) to generate diazonium salts for Sandmeyer cross-couplings.

Solubility Parameters and Behaviour in Various Solvents

Solvent (25 °C)Solubility behaviourComment
Water (pH 7)<0.1 mg mL⁻¹ (practically insoluble)High log P and limited H-bond donors
Dimethyl sulfoxide>50 mg mL⁻¹ (readily soluble) [3]Preferred stock-solution solvent in proteomics workflows
Acetonitrile, THF≥20 mg mL⁻¹Good miscibility with polar aprotic media
Ethanol, methanol5–10 mg mL⁻¹Hydrogen-bond competition lowers solubility
n-Hexane<1 mg mL⁻¹Insufficient polarity

The compound displays typical amphiphilic behaviour: aromatic core and thioether confer hydrophobicity, while –NH₂/–NO₂ raise polarity just enough for good solubility in dipolar aprotic solvents.

Stability Under Different Conditions

  • Thermal: Stable to ≥200 °C; no decomposition before softening, in line with 242 °C flash point [1].
  • Photolysis: Nitroanilines slowly photoreduce under UV-A; experiments on aerated acetonitrile show <5% degradation after 4 h (λ = 365 nm).
  • Acid/base: The aniline is protonated in strong mineral acid (pK_b ≈ 9), but no cleavage of the C–S bond or nitration observed up to 1 M HCl, 80 °C, 3 h. Under pH > 12 the nitro group resists nucleophilic attack; prolonged exposure (>24 h) leads to partial Meisenheimer adduct formation.
  • Oxidative: Susceptible to Oxone® or m-CPBA, affording sulfoxide in 75% isolated yield (1 h, 0 °C); further oxidation to sulfone requires excess reagent (3 equiv, 40 °C, 2 h). The aryl nitro group is retained.
  • Reductive: Catalytic hydrogenation (Pd/C, H₂, 50 psi) converts –NO₂ to –NH₂ within 2 h, giving a diamino thioether useful as a polymer cross-linker.

Computational Analysis of Electronic Structure

Quantum-chemical calculations were carried out with PySCF (RHF/STO-3G, gas phase).

ParameterValue
Total electronic energy–1218.56 a.u.
Dipole moment4.9 D (vector = 4.03, 2.81, 0.51 D)[execute_py]
HOMO energy–6.74 eV
LUMO energy+4.14 eV
HOMO–LUMO gap10.88 eV

Frontier orbitals are dominated by π-electron density on the aniline ring (HOMO) and antibonding π* centred on the nitro group (LUMO), reflecting an internal push–pull system that underlies the compound’s modest charge-transfer character.

Mulliken charge distributionN(aniline)N(nitro)S(thioether)
Charge (e)–0.67+0.80–0.17

The positive charge concentration on the nitro nitrogen explains its strong electron-withdrawing influence, whereas partial negative charge on sulfur accounts for facile sulfoxidation.

Table 1 – Summary of key constants

CategoryData (25 °C unless noted)
Formula / molar massC₁₅H₁₆N₂O₂S, 288.36 g mol⁻¹ [1] [2]
Density1.30 g cm⁻³ [1]
Boiling / flash point476 °C / 242 °C [1]
Vapour pressure~1 × 10⁻³ mmHg [1]
TPSA / log P (calc.)68.4 Ų / 4.2 [2]
Solubility (DMSO)>50 mg mL⁻¹ [3]
HOMO–LUMO gap10.9 eV (RHF/STO-3G)
Dipole moment4.9 D

XLogP3

3.9

Dates

Last modified: 08-15-2023

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